methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbon atoms . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate has a wide range of scientific research applications. It has been studied for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor, affecting the activity of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines. These compounds share similar structural features but may differ in their pharmacological activities and specific applications .
Properties
Molecular Formula |
C25H20FN5O3S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
methyl 4-[7-[(4-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C25H20FN5O3S/c1-34-24(33)17-9-7-15(8-10-17)20-21(23(32)27-19-13-11-18(26)12-14-19)35-25-29-28-22(31(25)30-20)16-5-3-2-4-6-16/h2-14,20-21,30H,1H3,(H,27,32) |
InChI Key |
UHQPBAFCSFSCEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.